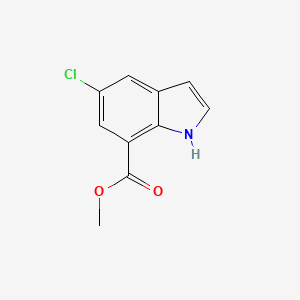

Methyl 5-chloro-1H-indole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHVYJRAVVKLBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 5-chloro-1H-indole-7-carboxylate

Abstract

This technical guide provides an in-depth, research-grade overview of the synthesis and comprehensive characterization of Methyl 5-chloro-1H-indole-7-carboxylate, a substituted indole derivative of interest to medicinal chemistry and drug development professionals. The indole scaffold is a privileged structure in pharmacology, and understanding the synthesis and analytical profile of novel derivatives is critical for advancing new therapeutic agents. This document details a robust synthetic strategy, step-by-step experimental protocols, and a multi-technique analytical workflow for structural verification and purity assessment. The causality behind experimental choices is explained, and all methodologies are grounded in established chemical principles, supported by authoritative references.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it an ideal scaffold for designing molecules that interact with biological targets. The specific substitution pattern on the indole ring profoundly influences its physicochemical properties and pharmacological activity.

This compound features a chlorine atom at the C5 position, which can enhance metabolic stability and modulate binding affinity through halogen bonding, and a methyl carboxylate group at the C7 position, a key site for further chemical elaboration. This guide serves as a practical, experience-driven manual for researchers requiring a reliable method to prepare and validate this specific compound.

Strategic Approach to Synthesis

The overall synthetic workflow can be visualized as follows:

Caption: Proposed two-part synthetic workflow for the target compound.

Synthesis of 5-Chloro-1H-indole-7-carboxylic acid (Intermediate)

The key to this synthesis is the precise introduction of the carboxylic acid group at the C7 position. Direct electrophilic substitution on the indole ring typically favors the C3 position. To overcome this, we first protect the indole nitrogen. This N-protection serves two purposes: it prevents N-deprotonation by the strong base and, depending on the protecting group, can help direct the metalation to the C7 position. Subsequently, a strong lithium base is used for deprotonation at the most acidic carbon, C7, followed by quenching with carbon dioxide to form the carboxylate.

Experimental Protocol:

-

N-Protection:

-

Dissolve 5-chloro-1H-indole (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure and purify by flash chromatography to yield N-Boc-5-chloro-1H-indole.

-

-

Directed Metalation and Carboxylation:

-

Dissolve the N-Boc-5-chloro-1H-indole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert nitrogen atmosphere.

-

Slowly add tert-butyllithium (t-BuLi, 2.2 eq) dropwise, maintaining the temperature at -78 °C. A color change is typically observed.

-

Stir the mixture for 2 hours at -78 °C to ensure complete lithiation.

-

Add an excess of crushed dry ice (solid CO₂) in one portion.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Deprotection and Isolation:

-

Quench the reaction carefully with water and acidify to pH ~2 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product contains the N-Boc protected carboxylic acid. This can be deprotected by dissolving the crude solid in dichloromethane (DCM) and adding trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 2-4 hours.

-

Remove the solvent and excess acid in vacuo. The resulting crude solid, 5-chloro-1H-indole-7-carboxylic acid, can be purified by recrystallization.

-

Synthesis of this compound (Final Product)

The final step is the conversion of the carboxylic acid intermediate to its corresponding methyl ester. The Fischer-Speier esterification is a reliable and scalable method for this transformation, utilizing an excess of methanol as both reagent and solvent with a strong acid catalyst.[1]

Experimental Protocol:

-

Fischer Esterification:

-

Suspend the 5-chloro-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Carefully add concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise while cooling the flask in an ice bath.

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Final Purification:

-

The crude ester should be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a solid.

-

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized molecule is a critical, self-validating step. A multi-technique approach is mandatory.

Caption: Analytical workflow for structure and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy Protocol:

-

Sample Prep: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

Expected ¹H NMR Spectrum (in CDCl₃, estimated):

-

δ 8.5-9.5 ppm (br s, 1H): N-H proton of the indole ring.

-

δ 7.8-8.0 ppm (d, 1H): H4 proton, likely a doublet.

-

δ 7.2-7.4 ppm (d, 1H): H6 proton, likely a doublet.

-

δ 7.1-7.2 ppm (t, 1H): H2 proton.

-

δ 6.5-6.7 ppm (t, 1H): H3 proton.

-

δ 3.9-4.0 ppm (s, 3H): -OCH₃ protons of the methyl ester.

¹³C NMR Spectroscopy Protocol:

-

Sample Prep: Use a more concentrated sample, ~20-30 mg, in ~0.7 mL of deuterated solvent.

-

Acquisition: Record the spectrum with proton decoupling. A DEPT-135 experiment can be used to differentiate between CH/CH₃ and CH₂ carbons.

Expected ¹³C NMR Spectrum (estimated):

-

δ ~165 ppm: C=O of the ester.

-

δ ~135-140 ppm: Quaternary carbons of the indole ring (e.g., C7a, C3a).

-

δ ~100-130 ppm: Aromatic CH and C-Cl carbons.

-

δ ~52 ppm: -OCH₃ carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

High-Resolution MS (HRMS) Protocol:

-

Technique: Electrospray Ionization (ESI) is a common method.

-

Analysis: Calculate the theoretical exact mass and compare it with the experimental value.

Expected Mass Spectrum:

-

Formula: C₁₀H₈ClNO₂

-

Monoisotopic Mass: 209.0243 Da

-

Expected Ion (M+H)⁺: 210.0316 Da

-

Isotopic Pattern: A characteristic feature will be the presence of an (M+2) peak at approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom (³⁵Cl vs ³⁷Cl isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

IR Spectroscopy Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a simple method for solid samples.

-

Analysis: Identify characteristic absorption bands.

Expected IR Absorption Bands:

-

~3300-3400 cm⁻¹ (sharp): N-H stretch.

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~1710-1730 cm⁻¹ (strong): C=O stretch of the ester.

-

~1200-1300 cm⁻¹ (strong): C-O stretch of the ester.

-

~700-800 cm⁻¹: C-Cl stretch.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

HPLC Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA or formic acid).

-

Detection: UV detector set to a wavelength where the indole ring absorbs strongly (e.g., 220 nm or 254 nm).

-

Analysis: A pure sample should result in a single major peak. Purity is calculated based on the area percentage of this peak.

Summary of Characterization Data

The expected analytical data for this compound is summarized below.

| Property / Technique | Expected Result |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (ppm) | Key signals: ~8.5-9.5 (NH), ~7.8-8.0 (Ar-H), ~3.9-4.0 (OCH₃) |

| ¹³C NMR (ppm) | Key signals: ~165 (C=O), ~52 (OCH₃) |

| IR (cm⁻¹) | Key peaks: ~3350 (N-H), ~1720 (C=O), ~1250 (C-O) |

| HRMS (ESI+) m/z | [M+H]⁺ calculated: 210.0316; Found: ± 5 ppm |

| HPLC Purity | ≥95% (as determined by area percentage) |

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and characterization of this compound. By employing a directed metalation strategy, the challenge of regioselective C7 functionalization is overcome. The subsequent characterization workflow, utilizing NMR, MS, IR, and HPLC, provides a self-validating system to ensure the unambiguous structural confirmation and high purity of the final compound. This document is intended to empower researchers in medicinal chemistry and drug development with a reliable and well-documented methodology for accessing this valuable molecular scaffold.

References

-

General Indole Chemistry and Spectroscopy: A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Available at: [Link][2][3]

-

NMR Spectroscopy of Indole Derivatives: General principles and spectral data for various indole compounds can be found in numerous organic chemistry resources and spectral databases. An example of ¹H and ¹³C NMR spectra for indole carboxylates is available from Magritek. Methyl 1H-indole-3-carboxylate NMR. Available at: [Link][4]

-

Fischer Esterification: The mechanism and application of acid-catalyzed esterification of carboxylic acids. Master Organic Chemistry. Available at: [Link][1]

-

Esterification using DCC/DMAP: A mild and effective method for esterification, particularly for sterically hindered substrates. Organic Chemistry Portal. Available at: [Link][5]

-

Synthesis of a Related Indole: A practical synthesis of a related chloro-substituted indole carboxylate, demonstrating the feasibility of large-scale indole synthesis. Journal of Organic Chemistry. Available at: [Link][6]

-

Spectroscopic Data for Indole Derivatives: Supporting information from The Royal Society of Chemistry providing NMR data for various substituted indoles. RSC Publishing. Available at: [Link][7]

-

Synthesis of Indole Carboxamides: Provides examples of handling and reacting indole carboxylic acids. National Institutes of Health (NIH). Available at: [Link][8]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of Methyl 5-chloro-1H-indole-7-carboxylate"

An In-Depth Technical Guide to Methyl 5-chloro-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. As a pivotal intermediate in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is essential for its effective application. This document moves beyond a simple data summary to offer insights into the causality behind its properties and its strategic role in the synthesis of complex molecular architectures.

Molecular Identity and Structural Framework

This compound is a substituted indole derivative. The indole core is a privileged scaffold in drug discovery, and modifications at the 5- and 7-positions, as seen in this molecule, are common strategies for modulating biological activity and pharmacokinetic properties.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 101861-59-8

-

Molecular Formula: C₁₀H₈ClNO₂

-

Molecular Weight: 209.63 g/mol [1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, storage conditions, and purification techniques. The presence of the chlorine atom and the methyl ester group influences the molecule's polarity, melting point, and solubility.

| Property | Value | Source |

| Appearance | Off-white to pinkish solid | [1] |

| Melting Point | Not explicitly available, but related indole carboxylates melt in the range of 70-150 °C. For example, Methyl indole-5-carboxylate melts at 126-128 °C. | N/A |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. Limited solubility in water. | Inferred from synthesis protocols[2] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. Recommended storage at 0-8 °C for long-term stability.[1][3] | [1][3] |

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a chemical compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

-

¹H NMR (Proton NMR): The proton spectrum will provide information on the number and environment of hydrogen atoms.

-

Indole NH (~8.0-8.5 ppm): A broad singlet corresponding to the proton on the nitrogen atom. Its chemical shift can be variable and concentration-dependent.

-

Aromatic Protons (~7.0-8.0 ppm): The protons on the benzene ring (at positions 4 and 6) and the pyrrole ring (at positions 2 and 3) will appear in this region as doublets or multiplets, with coupling constants indicating their spatial relationships.

-

Methyl Ester CH₃ (~3.9 ppm): A sharp singlet integrating to three protons, characteristic of the methyl group of the ester.[4][5]

-

-

¹³C NMR (Carbon NMR): The carbon spectrum identifies all unique carbon environments.

-

Carbonyl Carbon (~165 ppm): The ester carbonyl carbon will appear significantly downfield.[6][7]

-

Aromatic Carbons (~100-140 ppm): The eight carbons of the indole ring system will resonate in this range. The carbon attached to the chlorine atom (C5) will be influenced by the halogen's electronegativity.[6][7]

-

Methyl Ester Carbon (~51 ppm): The carbon of the methyl group will appear in the aliphatic region.[6]

-

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal fragmentation patterns that support the proposed structure.

-

Molecular Ion Peak (M⁺): A key signal will be observed at m/z corresponding to the molecular weight (209.63). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 211.63, with about one-third the intensity of the main peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch (~3300-3400 cm⁻¹): A sharp to medium peak corresponding to the stretching of the indole N-H bond.

-

C=O Stretch (~1700-1725 cm⁻¹): A strong, sharp peak characteristic of the ester carbonyl group.

-

C-Cl Stretch (~600-800 cm⁻¹): A peak in the fingerprint region indicating the presence of the carbon-chlorine bond.

Synthesis and Reactivity

This compound is typically synthesized through multi-step sequences, often involving Fischer indole synthesis or palladium-catalyzed cyclization reactions.[6][8] Its reactivity is governed by the interplay of its three main components: the electron-rich indole nucleus, the deactivating chloro substituent, and the ester functional group.

Representative Synthetic Protocol

The following protocol is a representative method for the N-alkylation and subsequent functionalization of an indole core, adapted from procedures for similar indole carboxylates.[2] This demonstrates a common synthetic manipulation where this molecule could be a starting material.

Objective: N-Benzylation of this compound.

Step-by-Step Methodology:

-

Preparation: To a stirred suspension of Cesium Carbonate (Cs₂CO₃, 2.0 equivalents) in dry Dimethylformamide (DMF, 10 mL per 1.0 g of indole), add this compound (1.0 eq).

-

Deprotonation: Stir the suspension at room temperature for 5-10 minutes to facilitate the deprotonation of the indole nitrogen. The choice of a strong base like Cs₂CO₃ is crucial for efficiently generating the nucleophilic indolide anion without competing side reactions.

-

Alkylation: Add Benzyl chloride (1.05 eq) dropwise to the reaction mixture. The slight excess of the alkylating agent ensures the complete consumption of the starting material.

-

Reaction Monitoring: Stir the resultant solution for 4-6 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture onto crushed ice/water. This quenches the reaction and precipitates the organic product.

-

Isolation: Isolate the solid product by vacuum filtration, washing thoroughly with water and then with a non-polar solvent like hexane to remove non-polar impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

Caption: Workflow for a representative N-alkylation reaction.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its role as a versatile building block. The indole scaffold is a cornerstone in medicinal chemistry, and this specific derivative offers three distinct points for chemical diversification:

-

The Indole Nitrogen (N1): Can be alkylated or arylated to explore the SAR around this position.

-

The Chloro Group (C5): Can be displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups.

-

The Methyl Ester (C7): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, or it can be reduced to an alcohol.

This trifecta of reactive sites makes it a valuable intermediate in the synthesis of compounds targeting a range of biological pathways, including those involved in cancer, inflammation, and neurological disorders.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. The information below is a summary from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Recommended Precautions:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Disclaimer: The chemical, physical, and toxicological properties of this compound may not have been thoroughly investigated.[9] Always consult the full Safety Data Sheet (SDS) from the supplier before handling.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for 1,1,2-Trimethyl-1H-benz[e]indole.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2024).

- Fisher Scientific. (n.d.).

- Chem-Impex. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid methyl ester.

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester(1190321-49-3) 1H NMR spectrum.

- PrepChem. (n.d.).

- MDPI. (n.d.).

- Magritek. (n.d.).

- Alper, P. B., & Nguyen, K. T. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. Journal of Organic Chemistry, 68(5), 2051–2053.

- Sigma-Aldrich. (n.d.).

- Journal of Basic and Applied Research in Biomedicine. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. tetratek.com.tr [tetratek.com.tr]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

"Methyl 5-chloro-1H-indole-7-carboxylate CAS number and molecular structure"

Foreword: The Strategic Importance of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold stands as a cornerstone, celebrated for its prevalence in natural products and its versatile role as a pharmacophore in a multitude of therapeutic agents.[1] However, the true artistry and challenge in leveraging this privileged structure lie not just in its core, but in the nuanced control of its substitution patterns. The precise placement of functional groups around the indole ring can dramatically alter a molecule's steric, electronic, and pharmacokinetic properties, often marking the difference between a lead compound and a clinical candidate. This guide focuses on a specific, yet increasingly important building block: Methyl 5-chloro-1H-indole-7-carboxylate . While at first glance it may appear as just another halogenated indole ester, its unique 5-chloro, 7-carboxylate arrangement offers a distinct set of synthetic handles and conformational constraints that are of significant interest to researchers and drug development professionals. This document aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, grounded in the principles of scientific integrity and practical, field-proven insights.

Core Compound Identification and Molecular Architecture

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is registered under the CAS (Chemical Abstracts Service) number 1238214-63-5 .[2] It is crucial to distinguish this isomer from its close relatives, such as the 3-carboxylate or 5-carboxylate, as their synthetic pathways and chemical reactivity can differ significantly.

The molecular structure of this compound consists of a bicyclic indole core. A chlorine atom is substituted at the C5 position of the benzene ring, and a methyl carboxylate group is attached to the C7 position.

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is essential for its handling, reaction setup, and purification. Below is a summary of the available data for this compound.

| Property | Value | Source |

| CAS Number | 1238214-63-5 | BLD Pharm[2] |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | |

| Boiling Point | 372.2 ± 22.0 °C (Predicted) | ChemicalBook |

Note: Experimental data for properties such as melting point, solubility, and pKa are not widely published and should be determined empirically in the laboratory setting.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole N-H proton (typically a broad singlet in the region of 8-12 ppm), aromatic protons on the benzene and pyrrole rings, and a singlet for the methyl ester protons around 3.9 ppm. The coupling patterns of the aromatic protons would be characteristic of the 5-chloro-7-substituted indole system.

-

¹³C NMR: The carbon NMR would display ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would appear significantly downfield (around 165 ppm). The chemical shifts of the aromatic carbons would be influenced by the chloro and carboxylate substituents.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of polysubstituted indoles is a well-explored area of organic chemistry, with the Fischer indole synthesis being a classic and robust method.[3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[3][5]

Proposed Retrosynthetic Analysis

A plausible synthetic route to this compound would likely involve a variation of the Fischer indole synthesis or a palladium-catalyzed heterocyclization. The choice of starting materials is critical and dictated by the desired substitution pattern on the final indole product.

Caption: Retrosynthetic analysis for this compound.

Exemplary Synthetic Protocol (Hypothetical)

While a specific, validated protocol for this exact molecule is not publicly documented, the following represents a scientifically sound, generalized procedure based on established indole syntheses. This protocol should be considered a template and requires optimization and validation in a laboratory setting.

Step 1: Formation of the Phenylhydrazone

-

To a solution of the appropriately substituted phenylhydrazine (e.g., 4-chloro-2-aminobenzaldehyde derived hydrazine) in a suitable solvent such as ethanol, add an equimolar amount of a pyruvate derivative (e.g., methyl pyruvate).

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting phenylhydrazone may precipitate out of the solution upon cooling or can be isolated by solvent evaporation and subsequent purification.

Step 2: Fischer Indole Cyclization

-

The isolated phenylhydrazone is subjected to cyclization under acidic conditions. A variety of Brønsted or Lewis acids can be employed, including polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[3]

-

The choice of acid and reaction temperature is critical and can influence the yield and purity of the final product. The reaction is typically heated to drive the cyclization and subsequent aromatization.

-

Upon completion, the reaction mixture is quenched, typically by pouring it into ice water, and the crude product is extracted with an organic solvent.

-

Purification is then carried out using techniques such as column chromatography or recrystallization to yield the pure this compound.

Rationale behind choices: The Fischer indole synthesis is chosen for its reliability and versatility. The use of a pyruvate derivative as the carbonyl component is a common strategy to install a carboxylate group at the 2-position of the indole ring, which can then be isomerized or the strategy adapted for substitution at other positions. The choice of a strong acid catalyst is necessary to promote the key[3][3]-sigmatropic rearrangement that is central to the Fischer mechanism.[3]

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a key component in a wide array of pharmacologically active compounds.[1] The specific substitution pattern of this compound provides a unique platform for the synthesis of novel therapeutic agents.

-

Scaffold for Kinase Inhibitors: The indole core is a common scaffold for the development of kinase inhibitors, which are a major class of anti-cancer drugs. The 5-chloro and 7-carboxylate groups can be further functionalized to interact with specific residues in the ATP-binding pocket of kinases.

-

Antiviral and Antimicrobial Agents: Many indole derivatives have shown potent antiviral and antimicrobial activities. The lipophilic chlorine atom at the C5 position can enhance membrane permeability, while the C7-carboxylate can be converted to amides or other functional groups to modulate biological activity and pharmacokinetic properties.

-

Central Nervous System (CNS) Active Compounds: The indole structure is related to the neurotransmitter serotonin, and many indole derivatives exhibit activity in the central nervous system. The specific substitution pattern of this compound could be explored for the development of novel antidepressants, anxiolytics, or antipsychotics.

The strategic placement of the chloro and carboxylate groups allows for selective functionalization. For instance, the carboxylate group can be readily converted into an amide, which is a common functional group in many drugs, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. While a specific Safety Data Sheet (SDS) for this compound (CAS 1238214-63-5) is not widely available, general precautions for handling substituted indoles and chloroaromatic compounds should be strictly followed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Hazard Profile of Related Compounds:

Based on the SDS for similar chloroindole derivatives, the compound may be classified as:

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers synthetic chemists a versatile platform for creating diverse libraries of compounds for biological screening. While detailed experimental data and specific applications are still emerging in the public domain, the foundational principles of indole chemistry strongly suggest its potential utility in the development of novel therapeutics. As research in this area continues, it is anticipated that this compound will find its place in the synthesis of next-generation kinase inhibitors, anti-infective agents, and CNS-active drugs. The key to unlocking its full potential will lie in the rigorous, safe, and mechanistically informed experimental work carried out by researchers in the field.

References

-

Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]3]

-

Gollapalli, N. R., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.[7]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Molecules.[1]

-

Fischer Indole Synthesis. (2014, August 27). Chem-Station Int. Ed.[Link]4]

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

-

SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.[5]

-

SAFETY DATA SHEET. (n.d.). Retrieved January 20, 2026, from a publicly available source.[6]

- Hughes, D. L. (1993). The Fischer Indole Synthesis.

- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. scispace.com [scispace.com]

- 6. A General and Scalable Synthesis of Polysubstituted Indoles [mdpi.com]

- 7. jbarbiomed.com [jbarbiomed.com]

A Comprehensive Spectroscopic Guide to Methyl 5-chloro-1H-indole-7-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Indole Intermediate

Methyl 5-chloro-1H-indole-7-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals. The precise substitution pattern on the indole ring, including the presence of a chlorine atom at the 5-position and a methyl carboxylate group at the 7-position, critically influences the molecule's physicochemical properties and its interactions with biological targets.

Accurate and unambiguous structural confirmation of such molecules is paramount for advancing drug development pipelines and ensuring the integrity of scientific research. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of modern organic chemical analysis, providing a detailed roadmap of a molecule's atomic connectivity and functional group composition.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available dataset for this specific molecule, this guide leverages established principles of spectroscopy and extensive data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of its expected spectral features. Every protocol and interpretation is designed to be a self-validating system, empowering researchers to confidently characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Expected ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the indole N-H proton, the three aromatic protons on the benzene ring, the two protons on the pyrrole ring, and the three protons of the methyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the inherent electronic properties of the indole ring system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment | Rationale for Prediction |

| ~11.0 - 11.5 | br s | - | H-1 (N-H) | The N-H proton of indoles is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.[1] |

| ~7.8 - 8.0 | d | ~1.5 - 2.0 | H-4 | This proton is ortho to the electron-withdrawing carboxylate group, leading to significant deshielding. It will likely appear as a doublet due to coupling with H-6. |

| ~7.2 - 7.4 | d | ~1.5 - 2.0 | H-6 | This proton is meta to both the chlorine and the carboxylate group. It will appear as a doublet due to coupling with H-4. |

| ~7.1 - 7.3 | t or dd | ~2.5 - 3.0 | H-2 | The H-2 proton of the indole ring typically appears in this region.[1] |

| ~6.5 - 6.7 | t or dd | ~2.5 - 3.0 | H-3 | The H-3 proton is generally more shielded than H-2 in the indole ring.[1] |

| ~3.9 - 4.1 | s | - | -OCH₃ | The methyl protons of an ester group typically appear as a singlet in this region. |

Solvent: DMSO-d₆, Reference: TMS. Predictions are based on data from 5-chloroindole and methyl indole-7-carboxylate analogs.[2]

Expert Interpretation and Causality

The predicted chemical shifts are a direct consequence of the electronic environment of each proton. The deshielding of the N-H proton is a hallmark of the indole ring system.[1] The protons on the benzene portion of the indole (H-4 and H-6) are influenced by the substituents. The H-4 proton, being ortho to the electron-withdrawing methyl carboxylate group, is expected to be the most downfield of the aromatic protons. The chlorine at the 5-position will also exert a deshielding effect on the adjacent protons, though to a lesser extent than the carboxylate group. The protons of the pyrrole ring (H-2 and H-3) have characteristic chemical shifts that are well-documented for indole derivatives.[1][3] The methyl ester protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Expected ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Prediction |

| ~167 - 170 | C=O (ester) | The carbonyl carbon of an ester is highly deshielded. |

| ~135 - 138 | C-7a | Bridgehead carbon adjacent to the nitrogen. |

| ~130 - 133 | C-3a | Bridgehead carbon. |

| ~128 - 130 | C-5 | Carbon atom directly attached to the electron-withdrawing chlorine atom.[1] |

| ~125 - 128 | C-2 | C-2 of the indole ring is typically found in this region.[1] |

| ~122 - 125 | C-4 | Aromatic carbon ortho to the carboxylate group. |

| ~120 - 122 | C-6 | Aromatic carbon. |

| ~115 - 118 | C-7 | Carbon atom attached to the carboxylate group. |

| ~102 - 105 | C-3 | C-3 of the indole ring is typically more shielded than C-2.[1] |

| ~52 - 54 | -OCH₃ | The methyl carbon of the ester group. |

Solvent: DMSO-d₆. Predictions are based on data from 5-chloroindole and indole carboxylate analogs.[4]

Self-Validating Experimental Protocol for NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and is followed by a logical sequence of experiments to ensure data integrity and comprehensive structural assignment.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition Workflow:

Caption: NMR data acquisition and analysis workflow.

-

Step-by-Step Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments and their integrations.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135, DEPT-90, and DEPT-45 experiments. These are crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons, thus validating the assignments made from the ¹³C spectrum.[4]

-

2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled, providing direct evidence of through-bond connectivity (e.g., coupling between H-4 and H-6).[4]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, definitively linking the ¹H and ¹³C assignments.[4]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the entire molecular structure, for instance, by correlating the methyl protons to the ester carbonyl carbon and the C-7 of the indole ring.[4]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Expected IR Absorption Data

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H bond of the indole, the C=O of the ester, C-O bonds, aromatic C=C bonds, and the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale for Prediction |

| ~3400 - 3300 | Medium, Sharp | N-H stretch | Characteristic for the N-H bond in indoles.[5] |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring.[6] |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch | Corresponding to the methyl group of the ester. |

| ~1720 - 1700 | Strong | C=O stretch (ester) | The carbonyl group of an ester gives a strong, characteristic absorption in this region. |

| ~1620 - 1450 | Medium-Strong | C=C stretch (aromatic) | Multiple bands are expected for the indole ring system.[5] |

| ~1300 - 1200 | Strong | C-O stretch (ester) | Asymmetric C-O-C stretch of the ester group. |

| ~1100 - 1000 | Medium | C-O stretch (ester) | Symmetric C-O-C stretch of the ester group. |

| ~850 - 750 | Strong | C-Cl stretch | Aromatic C-Cl bonds typically absorb in this region. |

| ~750 - 700 | Strong | C-H out-of-plane bend | Characteristic of the substitution pattern on the aromatic ring. |

Predictions are based on general IR correlation tables and data for substituted indoles.[5][6]

Expert Interpretation and Causality

The presence of a sharp, medium-intensity peak around 3350 cm⁻¹ is a strong indicator of the indole N-H group.[5] The most prominent peak in the spectrum will likely be the strong C=O stretch of the methyl ester group, expected around 1710 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O and C-Cl stretches, which are highly characteristic of the molecule's overall structure.

Self-Validating Experimental Protocol for IR Data Acquisition

Caption: ATR-FTIR data acquisition workflow.

-

Instrumentation: An Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer is the preferred instrument due to its minimal sample preparation requirements.

-

Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions from the sample spectrum.

-

Sample Analysis: A small amount of the solid this compound is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal.

-

Data Collection: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software, yielding the final IR spectrum of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data

For this compound (Molecular Formula: C₁₀H₈ClNO₂), the expected monoisotopic mass is approximately 209.02 g/mol . Electron Ionization (EI) is a common technique that will likely cause fragmentation.

Table 4: Predicted Key Mass Spectrometry Peaks (EI) for this compound

| m/z (Predicted) | Relative Intensity | Assignment | Rationale for Prediction |

| 209/211 | High | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The presence of a peak at M+2 with roughly 1/3 the intensity of the M peak is the characteristic isotopic signature of a single chlorine atom. |

| 178/180 | Medium | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters. |

| 150/152 | Medium | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate radical. |

| 115 | Medium | [M - COOCH₃ - Cl]⁺ | Subsequent loss of a chlorine radical from the m/z 150/152 fragment. |

Predictions are based on established fragmentation patterns of indole derivatives and aromatic esters.[7][8]

Expert Interpretation and Causality

The most critical piece of information from the mass spectrum is the molecular ion peak ([M]⁺˙). For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern: a peak at m/z 209 (for the ³⁵Cl isotope) and a peak at m/z 211 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1. This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule.

Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) to give the [M - 31]⁺ peak, and the loss of the entire carbomethoxy group (-COOCH₃) to give the [M - 59]⁺ peak.[9] Further fragmentation of the indole ring can also occur, but these initial losses from the ester are typically prominent.

Self-Validating Experimental Protocol for MS Data Acquisition

Caption: General Mass Spectrometry workflow.

-

Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. GC-MS is well-suited for a relatively volatile and thermally stable compound like this.

-

Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV for EI). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺˙).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This data is compiled to create the mass spectrum.

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of this compound is a synergistic process. While NMR spectroscopy provides the detailed blueprint of the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and the presence of the chlorine atom through its distinct isotopic pattern. By integrating the data from these three powerful analytical techniques, and by following the rigorous, self-validating protocols outlined in this guide, researchers can achieve an unambiguous and confident characterization of this important molecule, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

PubChem. (n.d.). 5-Chloroindole. Retrieved from National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 5-Chloroindole. Retrieved from Wiley Science Solutions. [Link]

- Cao, S., Liu, H., Xu, W., Liao, X., & Zhao, Y. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2‐keto glycosides. Journal of Mass Spectrometry, 40(4), 452–457.

- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from Magritek. [Link]

-

PubChem. (n.d.). Methyl indole-7-carboxylate. Retrieved from National Center for Biotechnology Information. [Link]

-

MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1435. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). IR Absorption frequency of 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from ResearchGate. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from Compound Interest. [Link]

-

SpectraBase. (n.d.). 5-Chloroindole-3-carboxaldehyde - Optional[FTIR] - Spectrum. Retrieved from Wiley Science Solutions. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). Methyl indole-7-carboxylate. Retrieved from National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from The Royal Society of Chemistry. [Link]

-

ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from ResearchGate. [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from YouTube. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

-

NIST. (n.d.). Indole. Retrieved from NIST WebBook. [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 6-chloro-5-(2-chloroethyl) oxindole. Retrieved from ResearchGate. [Link]

-

Shanghai Finechem Biotechnology Co., Ltd. (n.d.). Methyl indole-7-carboxylate 93247-78-0. Retrieved from Shanghai Finechem Biotechnology Co., Ltd. [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from NIST WebBook. [Link]

-

ResearchGate. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl indole-7-carboxylate | C10H9NO2 | CID 676694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Sci-Hub. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2‐keto glycosides / Journal of Mass Spectrometry, 2005 [sci-hub.st]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: The Enduring Significance of the Indole Nucleus

An In-depth Technical Guide to the Biological Activity of Substituted Indole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry.[1] Its presence in a vast array of natural products, such as the amino acid tryptophan, and numerous approved pharmaceuticals underscores its remarkable versatility in molecular recognition.[2][3] The indole ring system's unique electronic properties and its ability to participate in various non-covalent interactions make it an ideal framework for the design of biologically active molecules.[2][3] When functionalized with a carboxylate group, the resulting indole carboxylates exhibit a broad spectrum of pharmacological activities, positioning them as a focal point in contemporary drug discovery and development. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted indole carboxylates, offering field-proven insights for researchers in the field.

Synthetic Strategies: Accessing the Indole Carboxylate Scaffold

The biological evaluation of substituted indole carboxylates is intrinsically linked to the synthetic methodologies available for their preparation. A robust synthetic strategy allows for the systematic modification of the indole core, enabling the exploration of structure-activity relationships (SAR). Several classical and modern synthetic routes are employed to generate libraries of these compounds.

Core Synthesis: The Fischer Indole Synthesis

A cornerstone in indole chemistry is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. For the synthesis of indole-2-carboxylates, pyruvic acid derivatives are commonly used as the carbonyl component.

Exemplary Protocol: Synthesis of Ethyl 1H-indole-2-carboxylate Derivatives [4][5]

-

Hydrazone Formation: Condense an appropriately substituted arylhydrazine with ethyl pyruvate in a suitable solvent like ethanol. This reaction is typically carried out at room temperature or with gentle heating.

-

Indolization: The resulting hydrazone is then subjected to cyclization using a Brønsted or Lewis acid catalyst. Common catalysts include sulfuric acid, polyphosphoric acid, or zinc chloride. The reaction is heated to drive the cyclization and dehydration, yielding the substituted ethyl indole-2-carboxylate.

Functionalization of the Indole Core

Once the indole-2-carboxylate core is synthesized, further modifications can be introduced at various positions of the indole ring.

-

Vilsmeier-Haack Formylation: This reaction selectively introduces a formyl group at the C3 position of the indole ring.[4][5][6] This formyl group can then be a handle for further synthetic transformations.

-

Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group, typically at the C3 position, by reacting the indole with formaldehyde and a secondary amine like morpholine.[4][5]

-

Palladium-Catalyzed Cross-Coupling Reactions: For substitutions at the phenyl ring of the indole nucleus, modern cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions are invaluable for creating carbon-carbon or carbon-nitrogen bonds, respectively.[7]

The choice of synthetic route is dictated by the desired substitution pattern and the need to access a diverse range of analogs for biological screening.

A Spectrum of Biological Activities and Structure-Activity Relationships

Substituted indole carboxylates have been investigated for a wide array of therapeutic applications. The following sections delve into the key biological activities, highlighting the structure-activity relationships that govern their potency and selectivity.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. Substituted indole carboxylates have demonstrated significant potential in this area, acting through various mechanisms.

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Some indole derivatives exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

-

Kinase Inhibition: Many indole-based compounds are designed as inhibitors of protein kinases, such as EGFR, HER2, and VEGFR-2, which are often overexpressed in cancer cells.[9]

-

IDO1/TDO Dual Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are emerging targets for cancer immunotherapy. Certain indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of these enzymes.[10]

Structure-Activity Relationship (SAR) Insights:

A study on indole carboxylic acid esters of melampomagnolide B revealed that indole-3-acrylic acid and indole-3-carboxylic acid conjugates were highly potent against a panel of human cancer cell lines.[11] Specifically, compounds with these moieties exhibited GI50 values in the low micromolar to nanomolar range against leukemia and various solid tumor cell lines.[11] Another series of thiazolyl-indole-2-carboxamide derivatives showed that substitution on a terminal benzylidene group significantly influenced cytotoxicity, with a nitro group at the 4-position enhancing activity against MCF-7 breast cancer cells.[9]

| Compound Class | Substitution Pattern | Biological Activity (IC50/GI50) | Cancer Cell Line(s) | Reference |

| Indole-3-acrylic acid conjugate of MMB | Indole-3-acrylic acid at C-13 of MMB | 0.03-0.30 µM | Leukemia sub-panel | [11] |

| Indole-3-carboxylic acid conjugate of MMB | Indole-3-carboxylic acid at C-13 of MMB | 0.04-0.28 µM | Leukemia sub-panel | [11] |

| Thiazolyl-indole-2-carboxamide | 4-nitrobenzylidene group | 6.10 ± 0.4 μM | MCF-7 | [9] |

| 6-acetamido-indole-2-carboxylic acid | Varies | 1.17 µM (IDO1), 1.55 µM (TDO) | N/A (Enzymatic assay) | [10] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Substituted indole carboxylates have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents.

Mechanism of Action:

-

Membrane Disruption: Some indole-3-carboxamide-polyamine conjugates have been shown to disrupt bacterial membranes, leading to cell death.[12] This mechanism is often associated with a lower propensity for resistance development.

-

Metallo-β-lactamase (MBL) Inhibition: A significant breakthrough has been the discovery of indole carboxylates as inhibitors of metallo-β-lactamases, enzymes that confer resistance to a broad range of β-lactam antibiotics.[13][14] By inhibiting these enzymes, indole carboxylates can restore the efficacy of existing antibiotics.[13]

Structure-Activity Relationship (SAR) Insights:

In a series of indole-3-carboxamido-polyamine conjugates, 5-bromo-substituted analogues demonstrated broad-spectrum activity.[12] One particular compound with a specific polyamine linker showed potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values as low as 0.28 µM.[12] For MBL inhibition, aryl substituents at the C3 position and hydrophobic groups at the C7 position of the indole-2-carboxylic acid scaffold were found to be crucial for potent activity.[15]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Indole derivatives, including indole carboxylates, have been widely explored for their anti-inflammatory properties.[2][3]

Mechanism of Action:

-

Inhibition of Pro-inflammatory Cytokines: Many indole-2-carboxamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[16]

-

Cyclooxygenase (COX) Inhibition: Some indole derivatives act as inhibitors of COX enzymes, which are key players in the inflammatory cascade.[17]

-

NLRP3 Inflammasome Inhibition: Indole-3-carboxaldehyde, a related compound, has been shown to alleviate intestinal inflammation by inhibiting ROS production and the activation of the NLRP3 inflammasome.[18]

Structure-Activity Relationship (SAR) Insights:

A study of novel indole-2-carboxamide derivatives for the treatment of sepsis identified compounds that effectively reduced LPS-induced pulmonary inflammation.[16] In another study, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized, and compounds with 3-nitrophenyl and 2,4,5-trimethoxyphenyl substitutions showed significant anti-inflammatory and analgesic activities.[17]

Antiviral Activity: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[7][19][20]

Mechanism of Action:

The indole-2-carboxylic acid scaffold is thought to chelate with two Mg²⁺ ions in the active site of the HIV-1 integrase.[7][19][20] This interaction, along with π-π stacking interactions between the indole core and viral DNA, prevents the integration of the viral genome into the host cell's DNA.[7]

Structure-Activity Relationship (SAR) Insights:

Optimizations at the C3 and C6 positions of the indole-2-carboxylic acid core have been shown to significantly improve inhibitory activity.[19] The introduction of a long-chain p-trifluorophenyl or o-fluorophenyl group at the C3 position resulted in a several-fold increase in potency.[19] Furthermore, a halogenated benzene ring at the C6 position was found to enhance binding with the viral DNA through π-π stacking interactions.[7]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific rigor of studies on substituted indole carboxylates, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Substituted indole carboxylate compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the indole carboxylate compounds in the complete growth medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Substituted indole carboxylate compounds dissolved in DMSO

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare a two-fold serial dilution of the indole carboxylate compounds in the growth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Key Concepts

Generalized Structure of Substituted Indole Carboxylates

Caption: A typical workflow for the in vitro screening of substituted indole carboxylates for anticancer activity.

Conclusion and Future Directions

Substituted indole carboxylates represent a highly versatile and promising class of compounds with a wide range of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug development in oncology, infectious diseases, and inflammatory conditions. Future research in this area will likely focus on several key aspects:

-

Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for novel indole carboxylates will be crucial for their rational design and development.

-

Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for translating in vitro potency to in vivo efficacy.

-

Combinatorial Approaches: Investigating the synergistic effects of indole carboxylates with existing drugs, particularly in the context of overcoming drug resistance, holds significant promise.

The continued exploration of the chemical space around the indole carboxylate scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, is poised to deliver the next generation of innovative therapeutics.

References

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., et al. (2013). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. PubMed. Available at: [Link]

-

Lapointe, V., et al. (2015). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). PubMed. Available at: [Link]

-

Obi, C. C., et al. (2017). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. European Journal of Medicinal Chemistry. Available at: [Link]

-

Kulkarni, P. M., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. Available at: [Link]

-

Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

-

Sue, K., et al. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PubMed Central. Available at: [Link]

-

Al-Ostath, A. I., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

-

Zhang, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Semantic Scholar. Available at: [Link]

-

Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

Kulkarni, P. M., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. Available at: [Link]

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available at: [Link]

-

Nguyen, T. H., et al. (2022). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PubMed Central. Available at: [Link]

-

University of Oxford. (2021). New resistance-busting antibiotic combination could extend the use of 'last-resort' antibiotics. University of Oxford News. Available at: [Link]

-

Wang, C., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]

-

Raju, G. N., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. Available at: [Link]

-

Zhou, N., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. Available at: [Link]

-

Kalinina, S. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]

-

Al-Hayali, M. (2022). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. ChemRxiv. Available at: [Link]

-

El-Sawy, E. R., et al. (2023). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]

-

El-Sawy, E. R., et al. (2010). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available at: [Link]

-

Brem, J., et al. (2022). Strategies for Indole carboxylate synthesis a, HTS hits. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. Available at: [Link]

-

Costa, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2024). Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. PubMed. Available at: [Link]

-

Singh, A., & Singh, P. (2023). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Gopalakrishnan, R., et al. (2022). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. Available at: [Link]

-

Husain, A., et al. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. Available at: [Link]

-

Li, Y., et al. (2023). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Available at: [Link]

-

Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

-

Pérez-López, M., et al. (2022). Structure/activity relationships of indole derivatives. ResearchGate. Available at: [Link]

-

Gao, W., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PubMed. Available at: [Link]

-

Weng, J.-R. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. ResearchGate. Available at: [Link]

-